molecular formula C8H11N3O2 B13069823 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13069823
M. Wt: 181.19 g/mol
InChI Key: VUACKWXRZLUAHL-NSCUHMNNSA-N
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Description

5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidinedione derivative designed for research applications in oncology and metabolic disease. This scaffold is recognized in medicinal chemistry for its potential to interact with key biological targets. Compounds based on the tetrahydropyrimidinedione core have been investigated as inhibitors for various kinase targets, such as PIM-1 kinase and the TAM family (Axl, Mer) and c-Met , which are implicated in cancer cell proliferation, survival, and metastasis. Furthermore, structurally related tetrahydropyrido[4,3-d]pyrimidine compounds have been identified as potent agonists of the TGR5 receptor (G-protein-coupled receptor) , a target for investigating treatments for diabetes and metabolic syndrome. The specific 1-(but-2-en-1-yl) substituent of this molecule may influence its binding affinity and metabolic stability, offering a point of differentiation for structure-activity relationship (SAR) studies. This makes it a valuable chemical tool for researchers aiming to explore new therapeutic avenues in preclinical drug discovery.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

5-amino-1-[(E)-but-2-enyl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H11N3O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h2-3,5H,4,9H2,1H3,(H,10,12,13)/b3-2+

InChI Key

VUACKWXRZLUAHL-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CN1C=C(C(=O)NC1=O)N

Canonical SMILES

CC=CCN1C=C(C(=O)NC1=O)N

Origin of Product

United States

Preparation Methods

Biginelli Reaction and Variants

  • The Biginelli reaction is a classical multicomponent condensation involving an aldehyde, a β-ketoester (or equivalent), and urea or thiourea, yielding dihydropyrimidinones.
  • For 5-amino tetrahydropyrimidine-2,4-diones, variations of the Biginelli reaction have been adapted, substituting urea with guanidine or related amines to introduce the amino group at position 5.
  • Research shows that reacting N-substituted acetoacetamides with urea or guanidine under acid catalysis or solvent-free microwave conditions can afford moderate to good yields of tetrahydropyrimidine derivatives.
  • Ultrasound irradiation and microwave-assisted protocols have enhanced reaction rates and yields, with solvent-free conditions reducing environmental impact.

Multistep Synthesis via Pyrimidine Precursors

  • Another route involves the protection of diamines followed by reaction with dichloropyrimidine esters, intramolecular cyclization, acid hydrolysis, and subsequent substitution with an allylic or alkenyl chloride to introduce the but-2-en-1-yl substituent at N-1.
  • This multistep approach allows precise installation of functional groups and control over regioselectivity but requires careful purification at each stage.

Specific Preparation Methodologies for 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Reaction of Guanidine with β-Ketoesters and Aldehydes

  • Guanidine or its derivatives react with β-ketoesters and aldehydes under acidic or catalytic conditions to form 2-amino-1,4-dihydropyrimidines.
  • For the but-2-en-1-yl substituent, an appropriate α,β-unsaturated aldehyde or allylic halide can be used as the aldehyde component or introduced post-cyclization via nucleophilic substitution.
  • The reaction conditions typically involve heating in ethanol or other polar solvents with acid catalysts like p-toluenesulfonic acid or Bi(NO3)3·5H2O, sometimes under microwave or ultrasound irradiation to increase efficiency.

Alkylation of Preformed Tetrahydropyrimidine-2,4-dione Core

  • The tetrahydropyrimidine-2,4-dione core can be synthesized first, followed by selective N-alkylation at the N-1 position with but-2-en-1-yl halides or equivalents.
  • This step requires controlled conditions to avoid over-alkylation or side reactions, often using bases like potassium carbonate in polar aprotic solvents.
  • The allylic substitution introduces the but-2-en-1-yl group maintaining the integrity of the heterocyclic ring.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Biginelli reaction variant Guanidine + β-ketoester + α,β-unsaturated aldehyde; acid catalyst; EtOH; reflux or microwave 60-85 Ultrasound/microwave improves yield
Protection and cyclization Protected diamine + 2,4-dichloropyrimidine ester; acid hydrolysis; substitution with allylic chloride 50-75 Multistep; allows precise substitution
N-alkylation of core Tetrahydropyrimidine-2,4-dione + but-2-en-1-yl halide; K2CO3; DMF or DMSO; room temp to reflux 55-80 Requires careful control to avoid side products

Mechanistic and Analytical Insights

  • The Biginelli-type reactions proceed via initial formation of an imine intermediate between the aldehyde and guanidine, followed by nucleophilic attack by the β-ketoester and cyclization to the dihydropyrimidine ring.
  • Alkylation involves nucleophilic substitution on the nitrogen atom, with regioselectivity influenced by reaction conditions and protecting groups.
  • Analytical methods such as ^1H NMR, ^13C NMR, HPLC-MS, and elemental analysis confirm the structure and purity of the product.

Summary of Advantages and Limitations

Method Advantages Limitations
Biginelli reaction variants One-pot, efficient, adaptable to various substrates Limited by aldehyde and urea/guanidine scope
Multistep protection/cyclization High regioselectivity, functional group control Time-consuming, multiple purification steps
Post-synthesis N-alkylation Flexibility in substituent introduction Risk of side reactions, requires optimization

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and analogous compounds:

Compound Name Substituents Molecular Weight Key Features Biological Activity/Applications References
This compound But-2-en-1-yl (allyl) at N1; amino at C5 Not reported Conjugated allyl group enhances electronic delocalization; rigid bicyclic core. Potential inferred antitumor activity
5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-... hydrochloride (EN300-386:198) Trifluoroethyl at N1; aminomethyl at C5 Not reported Fluorinated substituent increases lipophilicity; hydrochloride salt improves solubility. Not explicitly reported
6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-... 3,5-Dimethylbenzyl at C6; ethoxy at N1 408.48 Aromatic stacking potential; hydrogen-bonded dimers in crystal structure. Structural data only (no bioactivity)
5-Fluoro-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Fluoro at C5; propenyl at N1 170.14 Electronegative fluorine enhances metabolic stability; allyl group for conjugation. LogP: 0.98; PSA: 58.20 Ų (experimental)
5-Amino-1-[(2,2-difluorocyclopropyl)methyl]-... Difluorocyclopropylmethyl at N1; amino at C5 Not reported Cyclopropane ring restricts conformational flexibility; fluorination improves bioavailability. Not explicitly reported

Key Observations:

Substituent Effects on Reactivity and Stability: Fluorinated derivatives (e.g., trifluoroethyl in , difluorocyclopropylmethyl in ) exhibit enhanced metabolic stability and lipophilicity, critical for drug design.

Aromatic substituents (e.g., 3,5-dimethylbenzyl in ) may enhance π-π stacking, influencing binding to hydrophobic protein pockets.

Biological Relevance :

  • While direct data for the target compound are lacking, 2,4-dioxo-tetrahydropyrimidine derivatives in are patented for antitumor use, implying a possible therapeutic niche for this structural class.
  • Fluorinated analogs (e.g., ) with low polar surface area (PSA = 58.20 Ų) may exhibit improved membrane permeability compared to hydrophilic derivatives.

Research Findings and Implications

Synthetic Feasibility :

  • Tetrahydropyrimidinediones are typically synthesized via Biginelli-like cyclocondensation reactions. Substituents like allyl or fluorinated groups may require tailored protecting-group strategies, as seen in heterocyclic derivatives from .

Structure-Activity Relationships (SAR): The amino group at C5 (common in ) likely serves as a hydrogen-bond donor, critical for target engagement. Bulkier substituents (e.g., difluorocyclopropylmethyl in ) may reduce solubility but improve target specificity through steric effects.

Antitumor Potential: Derivatives in highlight the therapeutic promise of this scaffold. The allyl group in the target compound could modulate cytotoxicity, akin to fluorouracil analogs (e.g., 5-fluorouracil in ).

Biological Activity

5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure

The molecular formula of this compound is C8H10N4O2C_8H_{10}N_4O_2. The compound features a tetrahydropyrimidine ring with an amino group and a butenyl side chain, contributing to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli15 - 60 µM
Staphylococcus aureus60 - 100 µM
Pseudomonas aeruginosa0.3 - 8.5 µM

In a comparative study with standard antibiotics like streptomycin, the compound exhibited significant antibacterial activity against Gram-negative bacteria such as E. coli and P. aeruginosa.

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various assays. A study indicated that derivatives of tetrahydropyrimidines demonstrated greater anti-inflammatory activity than curcumin in certain models. The mechanism of action appears to involve inhibition of pro-inflammatory cytokines and mediators.

Anticancer Activity

Research has identified the potential anticancer properties of this compound against several cancer cell lines:

Cell Line IC50 (µM) Effect Reference
T47D (Breast Cancer)20Inhibition of growth
HeLa (Cervical Cancer)15Induction of apoptosis

The compound's ability to induce apoptosis in cancer cells suggests potential for development as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine derivatives has been explored through SAR studies. Modifications in the substituents on the pyrimidine ring significantly affect their potency and selectivity against various biological targets.

Case Studies

A notable case study involved synthesizing a series of derivatives based on the core structure of 5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine. These derivatives were screened for their antibacterial and anticancer activities. The results indicated that specific modifications enhanced their efficacy against resistant bacterial strains and certain cancer cell lines.

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